Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
CAS No.: 2006277-28-5
Cat. No.: VC15733149
Molecular Formula: C13H12FNO4
Molecular Weight: 265.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2006277-28-5 |
|---|---|
| Molecular Formula | C13H12FNO4 |
| Molecular Weight | 265.24 g/mol |
| IUPAC Name | ethyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12FNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3 |
| Standard InChI Key | QFDNCEGEZYYUCI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate belongs to the isoxazole family, a class of five-membered heterocycles containing one oxygen and one nitrogen atom. Its IUPAC name, ethyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate, reflects the positions of key functional groups (Table 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FNO₄ |
| Molecular Weight | 265.24 g/mol |
| CAS Number | 2006277-28-5 |
| SMILES Notation | CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O |
| InChI Key | QFDNCEGEZYYUCI-UHFFFAOYSA-N |
The fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the hydroxymethyl and carboxylate groups offer sites for hydrogen bonding and metabolic modification.
Synthesis and Optimization
Traditional Synthesis Pathways
The compound is synthesized via multi-step reactions, typically involving:
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Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with diketones or alkynes under acidic conditions.
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Substituent Introduction: Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the fluorophenyl group.
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Esterification: Reaction with ethyl chloroformate to install the carboxylate moiety.
Yield optimization (reported at 45–60%) requires precise control of temperature (60–80°C) and pH (6.5–7.5). High Performance Liquid Chromatography (HPLC) with UV detection at 254 nm confirms purity ≥95%.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. For the analog ethyl 3-[hydroxy(4-(trifluoromethyl)phenyl)methyl]isoxazole-4-carboxylate, microwave synthesis reduced reaction time from 12 hours to 30 minutes while improving yield by 20%. This method could be adapted for the fluorophenyl derivative to enhance scalability.
Biological Activities and Mechanisms
Antimicrobial Effects
Chlorophenyl analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) by disrupting cell wall synthesis. Fluorine’s electronegativity may enhance target binding, warranting susceptibility testing against Gram-positive and Gram-negative strains.
Comparative Analysis with Structural Analogs
Table 2: Comparison of Isoxazole Derivatives
| Compound | Molecular Weight (g/mol) | Key Substituent | Reported Activity |
|---|---|---|---|
| Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate | 265.24 | 4-Fluorophenyl | Under investigation |
| Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate | 267.67 | 4-Chlorophenyl | Antibacterial |
| Ethyl 3-[Hydroxy(4-(trifluoromethyl)phenyl)methyl]isoxazole-4-carboxylate | 315.24 | 4-Trifluoromethylphenyl | Anticancer (IC₅₀ = 8.2 μM) |
Halogen substituents (F, Cl) improve metabolic stability, whereas trifluoromethyl groups enhance hydrophobic interactions with enzyme active sites.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for modifying:
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Ester Groups: Replacing ethyl with methyl or tert-butyl to alter solubility.
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Aromatic Rings: Introducing electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
Prodrug Design
Hydrolysis of the ethyl carboxylate to a carboxylic acid could yield a prodrug activated in acidic environments (e.g., tumor microenvironments).
Analytical and Pharmacokinetic Profiling
Analytical Methods
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HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ≈ 6.8 minutes.
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Stability: Degrades <5% after 6 months at -20°C in amber vials.
ADME Properties
Predictive modeling (SwissADME) indicates:
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LogP: 2.1 (moderate lipophilicity)
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Bioavailability: 65% (oral)
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CYP450 Metabolism: Primarily CYP3A4-mediated oxidation.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with cancer-related targets (e.g., topoisomerase II, EGFR).
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In Vivo Efficacy: Evaluate pharmacokinetics and tumor growth inhibition in xenograft models.
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Synthetic Chemistry: Explore green chemistry approaches (e.g., solvent-free reactions) to improve sustainability.
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